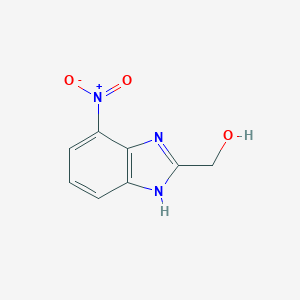

(4-nitro-1H-benzimidazol-2-yl)methanol

Description

BenchChem offers high-quality (4-nitro-1H-benzimidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-nitro-1H-benzimidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-nitro-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-4-7-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-3,12H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRAUSOGYAEHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (4-Nitro-1H-benzimidazol-2-yl)methanol

Abstract

(4-Nitro-1H-benzimidazol-2-yl)methanol is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors, anthelmintics, and anti-infective agents. Characterized by a benzimidazole core substituted with a nitro group at the 4-position and a hydroxymethyl moiety at the 2-position, this compound exhibits unique electronic and steric properties. This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, reactivity profiles, and handling protocols, designed for researchers in drug discovery and organic synthesis.

Introduction

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets. The specific derivative (4-nitro-1H-benzimidazol-2-yl)methanol combines the electron-withdrawing nitro group with a versatile hydroxymethyl handle.

-

Nitro Group (C4): Increases the acidity of the N1-proton (pKa modulation) and serves as a latent amino group for further functionalization.

-

Hydroxymethyl Group (C2): Provides a reactive center for oxidation (to aldehydes/acids), halogenation, or etherification, enabling the attachment of pharmacophores.

-

Tautomerism: The compound exists in equilibrium between the 4-nitro and 7-nitro tautomers in solution, a critical factor in regioselective alkylation reactions.

Physicochemical Profile

The following data summarizes the core physical and chemical characteristics of (4-nitro-1H-benzimidazol-2-yl)methanol.

| Property | Value / Description | Note |

| IUPAC Name | (4-Nitro-1H-benzimidazol-2-yl)methanol | Also: 2-Hydroxymethyl-4-nitrobenzimidazole |

| Molecular Formula | C₈H₇N₃O₃ | - |

| Molecular Weight | 193.16 g/mol | - |

| Appearance | Yellow to orange crystalline solid | Nitro group imparts color |

| Melting Point | > 200°C (Decomposes) | High lattice energy typical of nitrobenzimidazoles |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents |

| pKa (NH) | ~10.5 - 11.0 | More acidic than unsubstituted benzimidazole (pKa ~12.[1][2][3][4]8) due to -NO₂ |

| pKa (Pyridinic N) | ~3.5 - 4.0 | Less basic than unsubstituted benzimidazole (pKa ~5.6) |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic but polar enough for oral bioavailability |

Synthetic Pathways[5]

The most robust synthesis involves the Phillips Condensation , utilizing 3-nitro-1,2-phenylenediamine and a glycolic acid equivalent.

Synthesis Logic

The reaction proceeds via the condensation of the diamine with the carboxylic acid (or ester) under acidic conditions.[5] The 3-nitro group on the diamine deactivates the nucleophilicity of the adjacent amines, often requiring higher temperatures or strong acid catalysis (4N HCl) to effect cyclization.

Reaction Scheme (Graphviz)

Figure 1: The acid-catalyzed condensation of 3-nitro-o-phenylenediamine with glycolic acid yields the target benzimidazole.

Reactivity & Derivatization[5][6]

Tautomerism and Alkylation

In solution, the proton on the pyrrole-like nitrogen oscillates between N1 and N3. For the 4-nitro derivative, this creates two distinct tautomers:

-

4-Nitro tautomer: H is on N1 (adjacent to the nitro-substituted ring carbon).

-

7-Nitro tautomer: H is on N3 (distal to the nitro group).

Implication: Alkylation (e.g., with methyl iodide) typically yields a mixture of regioisomers (1-methyl-4-nitro and 1-methyl-7-nitro), often requiring chromatographic separation. The steric bulk of the nitro group generally disfavors alkylation at the adjacent N1 position, favoring the 1-alkyl-7-nitro product (often named as 1-alkyl-4-nitro depending on numbering conventions).

Functional Group Transformations

Figure 2: The molecule serves as a divergent intermediate.[6] The alcohol can be oxidized or substituted, while the nitro group can be reduced to an amine.

Experimental Protocols

Protocol A: Synthesis of (4-Nitro-1H-benzimidazol-2-yl)methanol

Based on standard Phillips Condensation methodologies.

Reagents:

-

3-Nitro-1,2-phenylenediamine (15.3 g, 0.1 mol)

-

Glycolic acid (11.4 g, 0.15 mol) (70% aqueous solution can be used)

-

Hydrochloric acid (4N, 150 mL)

-

Ammonium hydroxide (conc.) for neutralization

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 3-nitro-1,2-phenylenediamine in 4N HCl. The solution will be dark orange/red.

-

Addition: Add glycolic acid to the stirred solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1). The starting diamine is less polar than the product.

-

Work-up: Cool the reaction mixture to room temperature. Pour the acidic solution over crushed ice (approx. 300 g).

-

Neutralization: Slowly add concentrated ammonium hydroxide with stirring until the pH reaches ~8–9. A yellow-orange precipitate will form.

-

Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water to remove ammonium salts.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

-

Yield: Typical yields range from 65% to 80%.

Protocol B: Reduction to (4-Amino-1H-benzimidazol-2-yl)methanol

Note: Catalytic hydrogenation is preferred, but iron/acetic acid is robust if avoiding pressurized H₂.

-

Dissolve the nitro compound (1.0 eq) in Methanol.[7]

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours.

-

Filter through Celite to remove catalyst.[6]

-

Concentrate filtrate to yield the amine (often unstable to oxidation; store under inert gas).

Biological & Medicinal Relevance[6][8][9][10][11]

The (4-nitro-1H-benzimidazol-2-yl)methanol scaffold is a precursor to several bioactive classes:

-

Kinase Inhibitors: The benzimidazole core mimics the adenine ring of ATP. Substitution at the 2-position (via the methanol handle) allows access to the ribose binding pocket, while the 4-position (via nitro reduction/acylation) can target the solvent-front region.

-

Anthelmintics: Benzimidazoles (e.g., Albendazole) are standard anti-parasitic agents. The 4-nitro derivatives are investigated for overcoming resistance in nematodes.

-

DNA Binding: The planar heterocyclic system can intercalate into DNA; the nitro group enhances binding affinity via electronic effects (stacking interactions).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Nitro Compounds: Organic nitro compounds can be energetic.[4] While this specific derivative is stable, avoid heating dry solids to decomposition temperatures (>200°C) in closed systems.

-

Storage: Store in a cool, dry place away from light. The hydroxymethyl group is stable, but the amine derivative (if reduced) is oxidation-sensitive.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the HCl reflux step.

References

-

Phillips Condensation Mechanism: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541.

-

Synthesis of Nitrobenzimidazoles: "Reaction of o-phenylenediamine with organic acids." ResearchGate, Table 1.

-

Benzimidazole Reactivity: "A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity." BenchChem Technical Guides.

- Tautomerism in Benzimidazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

-

Safety Data (General Nitrobenzimidazoles): PubChem CID 4359525 (3-Nitro-1,2-phenylenediamine precursor data).

Sources

- 1. 4-nitro-1H-benzimidazole - CAS:10597-52-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1H-Imidazole, 4-nitro- [webbook.nist.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (4-nitro-1H-benzimidazol-2-yl)methanol Mechanism of Action

The following technical guide details the mechanism of action, synthesis, and experimental validation of (4-nitro-1H-benzimidazol-2-yl)methanol , a specialized nitro-heterocyclic compound with significant applications in hypoxia-selective cytotoxicity and antimicrobial research.

Executive Summary

(4-nitro-1H-benzimidazol-2-yl)methanol is a bioreductive alkylating agent and DNA-intercalating probe belonging to the nitrobenzimidazole class. Unlike its 5-nitro isomer (often associated with broad-spectrum antimicrobial activity), the 4-nitro isomer exhibits distinct electronic properties due to the proximity of the nitro group to the imidazole nitrogen, influencing its redox potential and tautomeric equilibrium. Its primary mechanism of action (MOA) involves enzymatic nitroreduction under hypoxic conditions, generating reactive intermediates that covalently modify DNA and inhibit essential enzymes.

Key Chemical Properties

| Property | Value | Description |

| IUPAC Name | (4-nitro-1H-benzimidazol-2-yl)methanol | |

| Molecular Formula | C₈H₇N₃O₃ | |

| Molecular Weight | 193.16 g/mol | |

| Core Scaffold | Benzimidazole | Planar, DNA-intercalating motif |

| Pharmacophore | 4-Nitro group | Electron-withdrawing, bioreductive center |

| Functional Handle | 2-Hydroxymethyl | H-bond donor, metabolic handle |

| pKa (est) | ~5.0 (imidazole NH) | Acidic shift due to 4-NO₂ group |

Mechanism of Action (MOA)

The biological activity of (4-nitro-1H-benzimidazol-2-yl)methanol is driven by a dual-mode mechanism: Bioreductive Activation and Macromolecular Binding .

Bioreductive Activation (Hypoxia Selectivity)

This is the dominant mechanism for cytotoxicity. The 4-nitro group acts as a "trigger" that is relatively inert in normoxic (oxygen-rich) cells but becomes toxic in hypoxic (oxygen-poor) environments, such as solid tumor cores or anaerobic bacterial cytoplasm.

-

Entry : The molecule diffuses into the cell.

-

Enzymatic Reduction : Intracellular nitroreductases (e.g., xanthine oxidase, DT-diaphorase, or bacterial RdxA) transfer a single electron to the nitro group.

-

Radical Anion Formation : A nitro radical anion (

) is formed.-

In Normoxia: Oxygen rapidly re-oxidizes the radical back to the parent compound (futile cycling), generating superoxide anions but preventing the accumulation of toxic alkylating species. This limits toxicity in healthy tissue.[1]

-

In Hypoxia: The radical anion is further reduced (2e⁻, 4e⁻, 6e⁻) to nitroso (

), hydroxylamine (

-

-

Covalent Binding : The hydroxylamine and nitroso intermediates are highly electrophilic. They attack nucleophilic centers on DNA (guanine N7) and proteins (cysteine thiols), leading to strand breaks, helix destabilization, and apoptosis.

DNA Intercalation & Polymerase Inhibition

The planar benzimidazole core allows the molecule to slide between DNA base pairs (intercalation). The 2-hydroxymethyl group provides specific H-bonding interactions within the minor groove.

-

Enzyme Inhibition : Analogs of 4-nitrobenzimidazole have been shown to inhibit Poly(ADP-ribose) polymerase (PARP) and specific DNA polymerases by mimicking the purine base of nucleotides, effectively acting as a chain terminator or competitive inhibitor.

MOA Visualization

The following diagram illustrates the hypoxia-selective activation pathway.

Caption: Bioreductive activation pathway showing the oxygen-sensitive futile cycle and the hypoxia-driven formation of toxic DNA-binding species.

Chemical Synthesis Protocol

To study this mechanism, high-purity compound is required. The synthesis utilizes the Phillips Condensation method, adapted to ensure regioselectivity for the 4-nitro isomer.

Critical Note : Standard condensation of 4-nitro-1,2-phenylenediamine yields the 5-nitro isomer. To obtain the 4-nitro isomer, one must start with 3-nitro-1,2-phenylenediamine .

Materials

-

Precursor : 3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8)

-

Reagent : Glycolic acid (70% aq. solution) or Ethyl glycolate

-

Catalyst : 4M Hydrochloric Acid (HCl)

-

Solvent : Water / Ethanol

Step-by-Step Protocol

-

Preparation : In a round-bottom flask, dissolve 10 mmol of 3-nitro-1,2-phenylenediamine in 20 mL of 4M HCl.

-

Addition : Add 15 mmol of glycolic acid .

-

Reflux : Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:1).

-

Neutralization : Cool the reaction mixture to room temperature. Slowly add 20% aqueous NaOH or Ammonia until pH ~8. A precipitate will form.

-

Isolation : Filter the precipitate under vacuum. Wash the cake with cold water (3 x 10 mL) to remove excess acid and starting materials.

-

Purification : Recrystallize from hot ethanol/water (1:1) or purify via silica gel column chromatography (DCM:MeOH 95:5) to obtain the pure (4-nitro-1H-benzimidazol-2-yl)methanol .

-

Validation : Confirm structure via ¹H-NMR (Look for C4-H doublet at distinct downfield shift compared to C5/C6).

Experimental Validation of Mechanism

The following assays act as a self-validating system to confirm the MOA described above.

Enzymatic Reduction Assay (Nitroreductase)

Objective : Confirm the compound is a substrate for nitroreductases.

-

Reagents : Recombinant E. coli Nitroreductase, NADPH, Phosphate Buffer (pH 7.4).

-

Protocol :

-

Incubate 50 µM compound with 10 units of Nitroreductase and 100 µM NADPH.

-

Monitor absorbance decrease at 340 nm (NADPH oxidation) and shift in compound λ-max (approx. 300-350 nm) over 30 mins.

-

-

Expected Result : Rapid depletion of NADPH and spectral shift indicating reduction of the nitro group.

Hypoxia Cytotoxicity Assay

Objective : Verify hypoxia-selective toxicity (Hypoxia Cytotoxicity Ratio - HCR).

-

Cell Lines : A549 (Lung carcinoma) or HT-29 (Colorectal).

-

Protocol :

-

Seed cells in duplicate 96-well plates.

-

Incubate Plate A in Normoxia (21% O₂) and Plate B in Hypoxia (<0.1% O₂, anaerobic chamber) for 4 hours.

-

Treat with serial dilutions of the compound (0.1 µM – 100 µM).

-

Wash cells and incubate in normoxic media for 48 hours.

-

Assess viability using MTT or CellTiter-Glo.

-

-

Data Analysis : Calculate IC₅₀ for both conditions.

-

Success Criteria : An HCR > 5 indicates significant hypoxia selectivity.

DNA Binding (Ct-DNA Interaction)

Objective : Confirm DNA intercalation.

-

Method : UV-Vis Titration.

-

Protocol :

-

Prepare a fixed concentration of compound (20 µM) in Tris-HCl buffer.

-

Titrate with increasing concentrations of Calf Thymus DNA (0 – 100 µM).

-

Measure absorption spectra.[2]

-

-

Expected Result : Hypochromism (decrease in absorbance) and bathochromic shift (red shift) of the compound's peak, characteristic of intercalation.

References

-

BenchChem. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide.

-

Boiani, M., & González, M. (2005). Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents. Mini-Reviews in Medicinal Chemistry.

-

Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents.[3][4] 8. Bis(nitroimidazolyl)alkanecarboxamides. Journal of Medicinal Chemistry.

-

PubChem. (2025). Compound Summary: (4-Nitro-1H-benzimidazol-2-yl)methanol. National Library of Medicine.

-

Gómez, J. E., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. Targeting Tumor Hypoxia: A Third Generation 2-Nitroimidazole–Indocyanine Dye–Conjugate with Improved Fluorescent Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (4-Nitro-1H-benzimidazol-2-yl)methanol Structural Analogs and Derivatives

This technical guide details the structural analogs, synthesis, and pharmacological potential of (4-nitro-1H-benzimidazol-2-yl)methanol . It is designed for researchers investigating hypoxia-selective cytotoxins, DNA-intercalating agents, and PARP inhibitors.

Executive Summary & Chemical Space

(4-nitro-1H-benzimidazol-2-yl)methanol represents a bifunctional scaffold combining a nitro-substituted benzimidazole core with a reactive hydroxymethyl handle at the C2 position.

-

Core Pharmacophore: The 4-nitrobenzimidazole moiety acts as a bioreductive switch. In hypoxic tumor environments, the nitro group is enzymatically reduced to toxic hydroxylamine or amine species, damaging DNA.

-

Synthetic Handle: The C2-methanol group serves as a versatile anchor for modifying solubility, lipophilicity, and target affinity (e.g., covalent tethering to DNA minor groove binders).

Critical Isomer Distinction: Researchers must distinguish between the 4-nitro and 5-nitro isomers.

-

5-Nitro Isomer: Derived from the common 4-nitro-1,2-phenylenediamine.[1]

-

4-Nitro Isomer (Target): Derived from 3-nitro-1,2-phenylenediamine. The 4-nitro position creates unique steric hindrance and intramolecular hydrogen bonding opportunities (with N-H) absent in the 5-nitro analog.

Structural Activity Relationship (SAR) & Analogs

The biological efficacy of this scaffold relies on three modifiable regions.

Table 1: SAR Logic and Analog Classes

| Region | Modification | Effect on Bioactivity | Representative Analog |

| C2-Methanol (Handle) | Oxidation (Aldehyde) | Increases electrophilicity; Schiff base precursor. | 4-nitro-1H-benzimidazole-2-carbaldehyde |

| Halogenation (Chloromethyl) | Highly reactive alkylating agent; intermediate for amines. | 2-(chloromethyl)-4-nitro-1H-benzimidazole | |

| Ether/Esterification | Modulates lipophilicity (LogP) and membrane permeability. | (4-nitro-1H-benzimidazol-2-yl)methyl acetate | |

| C4-Nitro (Warhead) | Reduction (Amino) | Deactivates hypoxia selectivity; increases PARP affinity.[1][2][3][4] | (4-amino-1H-benzimidazol-2-yl)methanol |

| Isomer Shift (C5-Nitro) | alters redox potential and metabolic stability. | (5-nitro-1H-benzimidazol-2-yl)methanol | |

| N1-Position | Alkylation (Methyl/Benzyl) | Blocks tautomerism; locks the 4-nitro vs. 7-nitro state. | (1-methyl-4-nitro-benzimidazol-2-yl)methanol |

Synthesis Protocols

The synthesis requires precise control to ensure the 4-nitro regiochemistry. Standard condensation with 4-nitro-o-phenylenediamine yields the 5-nitro isomer.

Protocol A: Synthesis of the Parent Scaffold

Target: (4-nitro-1H-benzimidazol-2-yl)methanol Mechanism: Phillips Condensation (Acid-catalyzed)

-

Reagents:

-

Precursor: 3-nitro-1,2-phenylenediamine (CAS: 3694-52-8). Note: Do not use the 4-nitro isomer.

-

Reagent: Glycolic acid (70% aq. solution) or Ethyl glycolate.

-

Solvent/Catalyst: 4N Hydrochloric acid (HCl).

-

-

Procedure:

-

Dissolve 3-nitro-1,2-phenylenediamine (10 mmol) in 4N HCl (30 mL).

-

Add Glycolic acid (15 mmol).

-

Reflux at 100°C for 6-8 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Cool to 0°C. Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH 8.

-

Precipitation: The product precipitates as a yellow/orange solid.

-

Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for singlet methylene (-CH₂-) at ~4.8 ppm and aromatic protons showing 1,2,3-substitution pattern (doublet-triplet-doublet).

-

Protocol B: Derivatization to 2-(Chloromethyl) Analog

The conversion of the alcohol to a chloride creates a potent electrophile for generating diverse libraries.

-

Reagents: Thionyl Chloride (SOCl₂), Dry Dichloromethane (DCM), Catalytic DMF.

-

Procedure:

-

Suspend (4-nitro-1H-benzimidazol-2-yl)methanol (1.0 eq) in dry DCM under Argon.

-

Add SOCl₂ (1.5 eq) dropwise at 0°C.

-

Allow to warm to RT and stir for 2 hours.

-

Workup: Evaporate volatiles under reduced pressure. The hydrochloride salt of the product is obtained directly.

-

Caution: The chloromethyl derivative is a skin irritant and potential alkylating agent. Handle with care.

-

Visualizing the Chemical Pathways

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

Caption: Divergent synthesis of 4-nitrobenzimidazole derivatives from the hydroxymethyl parent scaffold.

Biological Mechanism: The Bioreductive Switch

The 4-nitro group is not merely structural; it is a "trigger."

-

Hypoxia Selectivity: In normoxic cells, oxygen reverses the one-electron reduction of the nitro group (futile cycling). In hypoxic cells (solid tumors), this reversal is inhibited.

-

Activation: Nitroreductases reduce the -NO₂ to -NHOH (hydroxylamine) or -NH₂.

-

DNA Damage: The reduced species can form covalent adducts with DNA or inhibit PARP-1 (Poly(ADP-ribose) polymerase) by mimicking the nicotinamide pharmacophore.

Caption: Bioreductive activation mechanism of nitrobenzimidazoles in hypoxic tumor environments.

References

-

BenchChem. 4-Nitro-1H-benzo[d]imidazol-2(3H)-one Properties and Applications. (General benzimidazole scaffold properties).[1][2][5]

-

Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (Synthesis conditions for nitro-isomers).

-

MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol Synthesis. (Analogous hydroxymethyl functionalization).

-

NIH / PubMed. Nitrobenzyl derivatives as bioreductive alkylating agents. (Mechanism of nitro-reduction).[6][7]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) Reaction Mechanism. (Protocol for chlorination of the methanol handle).

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 4. tsijournals.com [tsijournals.com]

- 5. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies of (4-nitro-1H-benzimidazol-2-yl)methanol

An In-depth Technical Guide to the Theoretical Investigation of (4-nitro-1H-benzimidazol-2-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of (4-nitro-1H-benzimidazol-2-yl)methanol. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] The introduction of a nitro group and a methanol substituent to the benzimidazole scaffold can significantly modulate its electronic and steric properties, making it a molecule of considerable interest for drug development and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantum chemical calculations, including structural optimization, spectroscopic analysis, electronic property evaluation, and non-linear optical (NLO) property prediction. The causality behind methodological choices is explained to provide a framework for designing and interpreting computational studies on this and related heterocyclic systems.

Introduction: The Significance of Substituted Benzimidazoles

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[5][6] Its derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][7] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic landscape.

The title compound, (4-nitro-1H-benzimidazol-2-yl)methanol, incorporates two key functional groups:

-

The Nitro Group (NO₂): A strong electron-withdrawing group that can significantly influence the molecule's electronic distribution, reactivity, and potential as a charge-transfer chromophore.

-

The Methanol Group (CH₂OH): A group capable of acting as both a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets like enzymes and receptors.

Theoretical studies provide an indispensable tool for understanding the structure-property relationships of such molecules at an atomic level. By employing quantum chemical calculations, we can predict and analyze molecular geometry, vibrational frequencies, electronic transitions, and reactivity, thereby guiding synthetic efforts and rational drug design.

Core of the Theoretical Approach: Density Functional Theory (DFT)

The workhorse for computational studies on medium-sized organic molecules like benzimidazole derivatives is Density Functional Theory (DFT).[1][5]

Why DFT? DFT offers a favorable balance between computational cost and accuracy. It is more computationally efficient than high-level ab initio methods like Møller-Plesset perturbation theory or Coupled Cluster, yet it provides results of sufficient accuracy for many chemical and biological questions. The choice of the functional and basis set is critical for obtaining reliable results.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide excellent concurrence with experimental data for benzimidazole systems.[1][8]

-

Basis Set: The Pople-style basis set, such as 6-311++G(d,p), is commonly employed.[1][2] The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) allow for more flexibility in describing the shape of atomic orbitals, which is crucial for systems with heteroatoms and π-conjugation.

Protocol 1: Standard DFT Calculation Workflow

-

Structure Drawing: The initial 3D structure of (4-nitro-1H-benzimidazol-2-yl)methanol is drawn using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This calculation seeks the minimum energy conformation of the molecule. The chosen level of theory (e.g., B3LYP/6-311++G(d,p)) is applied.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory on the optimized geometry. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To predict the FT-IR and Raman spectra and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Property Calculations: Using the optimized geometry, further calculations can be performed to determine electronic properties (HOMO-LUMO, MEP), spectroscopic properties (NMR, UV-Vis), and NLO properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. unis.ahievran.edu.tr [unis.ahievran.edu.tr]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. isca.me [isca.me]

- 5. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of (4-nitro-1H-benzimidazol-2-yl)methanol

Abstract

This document provides a comprehensive technical guide on the safety and handling precautions for (4-nitro-1H-benzimidazol-2-yl)methanol, a nitroaromatic benzimidazole derivative of interest to researchers in medicinal chemistry and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes data from structurally related analogs—benzimidazoles and nitroaromatic compounds—to establish a robust framework for risk assessment and safe laboratory practice. It covers hazard identification, toxicological profiling based on structural motifs, engineering controls, personal protective equipment (PPE), and standard operating procedures for handling, storage, and disposal. The core principle of this guide is to treat (4-nitro-1H-benzimidazol-2-yl)methanol as a substance of high potential toxicity and to apply stringent safety measures accordingly.

Introduction: A Compound of Interest and Precaution

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The title compound, (4-nitro-1H-benzimidazol-2-yl)methanol, combines this privileged heterocycle with a nitroaromatic group, a functional moiety known for both potent biological effects and significant toxicological concerns.

The synthesis and investigation of such novel derivatives are integral to drug discovery.[4][5] However, the introduction of a nitro group onto the benzimidazole core necessitates a heightened level of safety awareness. Nitroaromatic compounds are often toxic, mutagenic, and potentially carcinogenic, while also posing physical hazards such as thermal instability.[6][7][8][9]

This guide is designed for researchers, scientists, and drug development professionals. It aims to bridge the information gap for this specific compound by providing a detailed, precautionary safety protocol grounded in the established toxicology of its constituent chemical classes. The procedures outlined herein are based on the principle of "As Low As Reasonably Practicable" (ALARP) exposure.

Hazard Identification and Toxicological Profile

A definitive toxicological profile for (4-nitro-1H-benzimidazol-2-yl)methanol is not available. Therefore, a conservative hazard assessment must be derived from its primary structural components: the benzimidazole core and the nitroaromatic moiety.

The Benzimidazole Core: Biological Activity and Systemic Effects

Benzimidazole derivatives are generally considered biologically active, but this activity can be associated with adverse effects. Pharmacovigilance studies on related anthelmintic drugs have identified potential signals for serious hematological and hepatic adverse events.[10][11] Mechanisms may involve interference with metabolic pathways, and some metabolites can contribute to hepatobiliary disorders.[10] While some derivatives show low acute toxicity[12], others are classified as moderately toxic.[13]

The Nitroaromatic Moiety: The Primary Toxicophore

The presence of the nitro group is the most significant driver of toxicity. Nitroaromatic compounds as a class are associated with severe health hazards:

-

Acute Toxicity: They are often toxic if swallowed, inhaled, or in contact with skin.[14]

-

Mutagenicity and Carcinogenicity: Many are known or suspected mutagens and carcinogens. The nitro group can be metabolically reduced to form carcinogenic aromatic amines.[6]

-

Organ Damage: Prolonged or repeated exposure can cause damage to organs, particularly the blood (methemoglobinemia), liver, and reproductive system.[14]

-

Physical Hazards: Organic nitro compounds can be thermally unstable, posing a risk of exothermic decomposition or runaway reactions, especially at elevated temperatures or in the presence of impurities.[7][8]

Predicted GHS Classification

Based on the known classifications of analogs like 1H-Benzimidazole-2-methanol[15][16] and nitroaromatics such as nitrobenzene[14], a predicted GHS classification for (4-nitro-1H-benzimidazol-2-yl)methanol is summarized below. This represents a cautious, protective stance.

| Hazard Class | Predicted Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | 💀 or ❗ | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 / 4 | 💀 or ❗ | Danger | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 / 4 | 💀 or ❗ | Danger | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation. |

| Germ Cell Mutagenicity | Category 2 | स्वास्थ्य खतरा | Warning | H341: Suspected of causing genetic defects. |

| Carcinogenicity | Category 2 | स्वास्थ्य खतरा | Warning | H351: Suspected of causing cancer. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 | 💀 or स्वास्थ्य खतरा | Danger | H372: Causes damage to organs through prolonged or repeated exposure. |

Risk Assessment and Exposure Control

A systematic approach to risk management is mandatory when handling this compound. All work must be preceded by a formal risk assessment that considers the quantity of material being used, the nature of the procedure, and the potential for exposure.

Caption: Risk management workflow for handling potent compounds.

Engineering Controls

These are the first and most critical line of defense.

-

Primary Containment: All manipulations of solid or dissolved (4-nitro-1H-benzimidazol-2-yl)methanol, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

-

General Ventilation: The laboratory must have good general ventilation to dilute any fugitive emissions.

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible and regularly tested.[17]

Personal Protective Equipment (PPE)

PPE is a crucial secondary defense and must be used in conjunction with engineering controls.

| Protection Type | Specification | Rationale |

| Hand | Double-gloving with nitrile gloves. | Provides robust protection against dermal absorption. The outer glove is removed immediately after handling, minimizing cross-contamination. |

| Body | Full-length, buttoned lab coat. | Protects against splashes and minor spills on clothing and skin. |

| Eye/Face | ANSI-approved safety goggles with side shields. | Protects eyes from splashes and airborne particles. A face shield should be worn over goggles for procedures with a higher splash risk.[15][16] |

| Respiratory | Not required for routine handling inside a fume hood. | An appropriate NIOSH-approved respirator (e.g., with P100/organic vapor cartridges) must be available for emergency spill response. |

Standard Operating Procedures (SOPs)

Adherence to strict protocols is essential to minimize risk.

Storage and Housekeeping

-

Store the compound in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated storage area designated for potent compounds.

-

Store away from heat, open flames, and strong oxidizing agents.[17][18]

-

Maintain a clean and organized workspace within the fume hood to prevent accidental spills.

Experimental Protocol: Weighing and Handling Solids

-

Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable absorbent lining.

-

Don PPE: Put on all required PPE, including double gloves.

-

Weighing: Tare a disposable weigh boat or paper on an analytical balance inside the fume hood. Carefully transfer the required amount of solid using a dedicated spatula. Avoid creating airborne dust.

-

Transfer: To dissolve, add the solvent directly to the weigh boat containing the compound and carefully transfer the solution to the reaction vessel using a pipette. Alternatively, gently tap the solid from the weigh paper into the vessel.

-

Cleanup: Immediately after use, wipe the spatula with a solvent-dampened cloth. Place the used weigh boat/paper and cloth into a labeled hazardous waste bag inside the fume hood.

-

Doffing PPE: Remove the outer pair of gloves and dispose of them in the hazardous waste bag before leaving the fume hood.

Spill Response

-

Small Spill (inside fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Carefully sweep the absorbed material into a labeled container for hazardous waste.

-

Decontaminate the surface with an appropriate solvent (e.g., methanol, followed by soap and water), placing all cleaning materials into the hazardous waste container.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the laboratory immediately and alert the institutional safety officer.

-

Prevent re-entry.

-

Allow only trained emergency personnel to conduct the cleanup.

-

Waste Disposal

-

All materials contaminated with (4-nitro-1H-benzimidazol-2-yl)methanol are considered hazardous waste.

-

This includes excess solid, reaction solutions, contaminated gloves, weigh boats, pipette tips, and cleaning materials.

-

Collect all waste in clearly labeled, sealed containers.

-

Dispose of waste in accordance with institutional, local, and national regulations.

First Aid Measures

In the event of any exposure, seek immediate medical attention and provide the attending physician with this safety guide.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16][17] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16][17] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[17][19] |

Conclusion

(4-nitro-1H-benzimidazol-2-yl)methanol is a compound that requires careful and informed handling. While it holds potential for scientific advancement, its structural features—specifically the nitroaromatic moiety—warrant treating it as a potent, toxic, and potentially carcinogenic substance. The safety of laboratory personnel is paramount. By implementing the robust engineering controls, stringent personal protective equipment standards, and detailed operating procedures outlined in this guide, researchers can effectively minimize exposure risks and conduct their work in a secure and responsible manner. Always prioritize caution and consult with your institution's environmental health and safety department before beginning work with this or any other compound of unknown toxicity.

References

- Modingam, P., Faillie, J. L., & Campillo, J. T. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases.

- ProQuest. (n.d.).

- Safety Data Sheet. (n.d.).

- Salahuddin, et al. (2019). The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. Frontiers in Pharmacology.

- ResearchGate. (2025). Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review).

- Modingam, P., Faillie, J. L., & Campillo, J. T. (2024).

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-Benzimidazole-2-methanol. Fisher Scientific.

- Material Safety Data Sheet. (2012). Generic MSDS for Methanol.

- Methanex. (2023).

- Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)

- Carl ROTH. (n.d.).

- Williams, D. E., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology.

- Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.

- CPAchem Ltd. (2025). Safety data sheet: 2-Hydroxymethyl-1-methyl-5-nitroimidazole. CPAchem.

- Gustin, J. L. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

- RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing.

- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.

- ISCA. (2021).

- UCLA EH&S. (2012).

- ECHEMI. (n.d.).

- Acta Crystallographica Section E. (n.d.). 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. Acta Crystallographica Section E.

- ResearchGate. (2023). Review of synthesis process of nitrobenzimidazole derivatives.

- TSI Journals. (2022).

- NIH. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. icheme.org [icheme.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice [frontiersin.org]

- 13. Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat - ProQuest [proquest.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. aglayne.com [aglayne.com]

- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 19. bg.cpachem.com [bg.cpachem.com]

Methodological & Application

Application Note: (4-Nitro-1H-benzimidazol-2-yl)methanol in Cancer Research

Targeting Hypoxia and DNA Repair Pathways: A Guide to Synthesis and Biological Evaluation

Executive Summary

(4-Nitro-1H-benzimidazol-2-yl)methanol is a high-value heterocyclic scaffold utilized in the development of Hypoxia-Activated Prodrugs (HAPs) and Poly(ADP-ribose) polymerase (PARP) inhibitors . Its structural uniqueness lies in the 4-nitro group, which serves as an electron-affinic trigger for bioreduction in hypoxic tumor microenvironments, and the 2-hydroxymethyl moiety, which acts as a versatile "handle" for conjugation to cytotoxic payloads or further functionalization.

This guide provides a comprehensive technical framework for researchers utilizing this compound to design bioreductive alkylating agents or investigate DNA repair inhibition. It covers mechanistic principles, validated synthesis protocols, and standardized assays for hypoxia selectivity.

Mechanistic Insight & Therapeutic Rationale

The Hypoxia-Activation Mechanism

The 4-nitrobenzimidazole core functions as a molecular switch. In normoxic tissues (healthy cells), the nitro group is stable. However, in the hypoxic core of solid tumors (oxygen levels < 1%), the compound undergoes enzymatic reduction by intracellular nitroreductases (e.g., POR, NTR).

-

Step 1: One-electron reduction to a nitro radical anion.

-

Step 2: In the presence of O₂, this radical is re-oxidized (futile cycle), preventing toxicity in normal tissue.

-

Step 3: In hypoxia, further reduction occurs, yielding hydroxylamines and amines . These metabolites are potent DNA alkylators that induce strand breaks and apoptosis.

PARP Inhibition Scaffold

The benzimidazole core mimics the nicotinamide pharmacophore found in NAD+, the substrate for PARP enzymes. The 4-position substitution (nitro or its amine derivative) helps anchor the molecule within the PARP active site, making this compound a critical intermediate for synthesizing Veliparib-like analogs.

Pathway Visualization

The following diagram illustrates the dual pathway of hypoxia activation and the futile redox cycle in normoxia.

Figure 1: Mechanism of bioreductive activation. The futile cycle in normoxia protects healthy tissue, while hypoxia drives the formation of cytotoxic metabolites.

Experimental Protocols

Synthesis of (4-Nitro-1H-benzimidazol-2-yl)methanol

Objective: To synthesize high-purity material for biological evaluation using the Phillips condensation method.

Reagents:

-

3-Nitro-1,2-phenylenediamine (CAS 3694-52-8)

-

Glycolic acid (70% aqueous solution or crystals)

-

Hydrochloric acid (4N)

-

Ammonium hydroxide (28%)

Protocol:

-

Charge: In a 100 mL round-bottom flask, dissolve 3-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) in 4N HCl (20 mL).

-

Addition: Add glycolic acid (1.14 g, 15 mmol).

-

Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours. Monitor progress via TLC (DCM:MeOH 9:1). The starting diamine spot should disappear.

-

Cooling: Cool the reaction mixture to room temperature (25°C), then chill on an ice bath to 0–5°C.

-

Neutralization: Carefully basify the solution to pH 8–9 using ammonium hydroxide . A yellow-orange precipitate will form.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 10 mL) to remove excess acid and glycolic acid.

-

Purification: Recrystallize from ethanol/water (1:1) or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

-

Yield: Expected yield is 65–75%. Product appears as a yellow crystalline solid.

In Vitro Hypoxia Cytotoxicity Assay

Objective: To determine the Hypoxia Cytotoxicity Ratio (HCR), defined as

Materials:

-

Cell Lines: A549 (Lung), HT-29 (Colon), or DU-145 (Prostate).

-

Hypoxia Chamber: 0.1% O₂, 5% CO₂, 94.9% N₂.

-

Reagent: MTT or CellTiter-Glo.

Workflow:

-

Seeding: Seed cells (3,000 cells/well) in two duplicate 96-well plates. Incubate overnight.

-

Drug Treatment: Prepare serial dilutions of (4-nitro-1H-benzimidazol-2-yl)methanol (Range: 0.1 µM – 500 µM). Add to both plates.

-

Incubation:

-

Plate A (Normoxia): Incubate at 37°C, 21% O₂ for 4 hours.

-

Plate B (Hypoxia): Incubate in Hypoxia Chamber (0.1% O₂) for 4 hours.

-

-

Washout: Remove drug-containing media, wash with PBS, and replace with fresh media.

-

Recovery: Incubate both plates under standard normoxic conditions for an additional 72 hours.

-

Readout: Perform MTT assay. Calculate IC50 values using non-linear regression.

Data Analysis & Interpretation

The following table highlights expected performance metrics for nitrobenzimidazole derivatives in cancer assays. Use this to benchmark your experimental results.

| Parameter | Normoxia (21% O₂) | Hypoxia (0.1% O₂) | Interpretation |

| IC50 (Cytotoxicity) | > 100 µM | 5 – 20 µM | High HCR (>5) indicates successful bioreduction and hypoxia selectivity. |

| LogP (Lipophilicity) | 1.2 – 1.8 | N/A | Moderate lipophilicity ensures good cellular uptake but prevents sequestration in fat. |

| Solubility | Moderate | N/A | Soluble in DMSO; limited aqueous solubility requires formulation (e.g., cyclodextrins). |

Critical Control: Always include Tirapazamine or Misonidazole as a positive control for hypoxia-selective cytotoxicity to validate the chamber performance.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for the production of the target compound.

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for 2-Methyl-1H-Benzimidazole-4-methanol in Medicinal Chemistry. Retrieved from

-

Gao, H., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP).[3] Bioorganic & Medicinal Chemistry.[1][2][3][4]

-

EvitaChem. (2025). Product Catalog: (4-nitro-1H-benzimidazol-2-yl)methanol CAS 170648-89-2.[5] Retrieved from

-

Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents. 5. Synthesis and evaluation of nitrobenzimidazole mustards. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2025). Safety Data Sheet: Nitrobenzimidazole Derivatives. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxytyrosol | C8H10O3 | CID 82755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

Application Notes and Protocols for the In Vitro Cytotoxicity Assay of (4-nitro-1H-benzimidazol-2-yl)methanol

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] The introduction of a nitro group to this heterocyclic system can profoundly influence its biological activity, often enhancing its cytotoxic potential against various cancer cell lines.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (4-nitro-1H-benzimidazol-2-yl)methanol's cytotoxicity.

The protocols detailed herein are designed to be robust and self-validating, enabling the accurate determination of the compound's cytotoxic effects and preliminary insights into its mechanism of action. We will explore multiple assays to build a comprehensive cytotoxicity profile, moving from general cell viability to more specific indicators of cell death pathways.

Scientific Rationale and Assay Selection

The cytotoxic activity of nitrobenzimidazole derivatives is often linked to the electron-withdrawing nature of the nitro group, which can alter the molecule's electronic properties and its interaction with biological targets.[3] This can lead to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[3] To thoroughly investigate the cytotoxic profile of (4-nitro-1H-benzimidazol-2-yl)methanol, a multi-assay approach is recommended. This strategy provides a more complete picture by assessing different cellular parameters.

Here, we will focus on three key assays:

-

MTT Assay: To assess overall metabolic activity as an indicator of cell viability and proliferation.[5][6]

-

Lactate Dehydrogenase (LDH) Assay: To measure plasma membrane integrity and quantify cytotoxicity due to cell lysis.[7][8][9]

-

Caspase-3/7 Assay: To specifically investigate the induction of apoptosis by measuring the activity of key executioner caspases.[10][11]

This tiered approach allows for a comprehensive evaluation, from a general screening of cytotoxicity to a more mechanistic understanding of how the compound induces cell death.

Experimental Design and Workflow

A logical workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the proposed experimental pipeline for assessing the in vitro cytotoxicity of (4-nitro-1H-benzimidazol-2-yl)methanol.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Detailed Protocols

PART 1: Cell Culture and Compound Preparation

1.1. Cell Line Selection and Maintenance:

The choice of cell line is critical and should be guided by the therapeutic target of interest. For general cytotoxicity screening, a panel of cancer cell lines from different origins is recommended, such as:

-

HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line.[12][13]

-

A549 (Lung Carcinoma): Commonly used for lung cancer research.[13][14]

-

MCF-7 (Breast Adenocarcinoma): A widely used model for breast cancer.[12]

-

HEK-293T (Human Embryonic Kidney): Often used as a non-cancerous control to assess selectivity.[12][15]

Cells should be cultured in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

1.2. Compound Stock Solution and Dilutions:

-

Prepare a high-concentration stock solution of (4-nitro-1H-benzimidazol-2-yl)methanol (e.g., 10-100 mM) in sterile dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[16]

PART 2: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[17] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[1]

-

Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of (4-nitro-1H-benzimidazol-2-yl)methanol. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.[14][15]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

PART 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][9]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.[8][18]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][18]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).[7][9]

-

Data Analysis: Determine the amount of LDH release relative to positive controls (cells lysed with a detergent like Triton X-100) and negative controls (untreated cells).

PART 4: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[11][19] Commercially available kits typically provide a proluminescent or fluorogenic substrate that is cleaved by active caspases, generating a detectable signal.[10]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is advisable to use a white-walled plate for luminescence-based assays to maximize the signal.

-

Reagent Addition: After the desired treatment duration, add the caspase-3/7 reagent directly to the wells as per the manufacturer's protocol.[10][20]

-

Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes to 1 hour) to allow for cell lysis and substrate cleavage.[20]

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.[20]

-

Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Representative Cytotoxicity Data for (4-nitro-1H-benzimidazol-2-yl)methanol

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HepG2 | MTT | 48 | [Insert Value] |

| A549 | MTT | 48 | [Insert Value] |

| MCF-7 | MTT | 48 | [Insert Value] |

| HEK-293T | MTT | 48 | [Insert Value] |

| HepG2 | LDH | 48 | [Insert Value] |

| HepG2 | Caspase-3/7 | 24 | [Insert EC50] |

A lower IC50 value indicates greater cytotoxic potency. A significantly lower IC50 in cancer cell lines compared to a non-cancerous cell line like HEK-293T suggests potential cancer-selective cytotoxicity.

Mechanistic Insights from Multi-Assay Data

By comparing the results from the different assays, we can begin to infer the mechanism of cell death induced by (4-nitro-1H-benzimidazol-2-yl)methanol.

Caption: Inferring cell death mechanisms from assay results.

-

Apoptosis: A significant increase in caspase-3/7 activity, coupled with a decrease in cell viability (MTT assay), strongly suggests the induction of apoptosis. In this case, LDH release might be minimal in the early stages.

-

Necrosis: A substantial increase in LDH release indicates a loss of membrane integrity, a hallmark of necrosis. This would also be accompanied by a decrease in the MTT signal.

-

Mixed-Mode Cell Death: It is also possible for the compound to induce both apoptosis and necrosis, which would be reflected in positive results across all three assays.

Conclusion

The application of this multi-assay strategy will provide a robust and comprehensive in vitro cytotoxicity profile for (4-nitro-1H-benzimidazol-2-yl)methanol. By systematically evaluating its effects on cell viability, membrane integrity, and apoptotic pathways, researchers can gain valuable insights into its potential as a therapeutic agent and guide further preclinical development.

References

-

JoVE. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. [Link]

-

Cell Biolabs, Inc. CytoSelect™ LDH Cytotoxicity Assay Kit. [Link]

-

Bio-protocol. LDH Cytotoxicity Assay. [Link]

-

Scholars Research Library. In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. [Link]

-

BioVision. MTT Cell Viability Assay Kit. [Link]

-

Journal of King Saud University - Science. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. [Link]

-

De Gruyter. New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. [Link]

-

PubMed. Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production. [Link]

-

PMC. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. [Link]

-

Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

-

PubMed. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. [Link]

-

Journal of King Saud University - Science. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]

-

University of the Western Cape. Chapter 3: In Vitro Cytotoxicity. [Link]

-

ProQuest. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. [Link]

-

Indian Journal of Chemistry. Synthesis and biological activity of new benzimidazoles. [Link]

-

Academia.edu. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

-

Semantic Scholar. Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. [Link]

-

PMC. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. [Link]

-

Asian Pacific Journal of Cancer Biology. Cytotoxic Activity of Some Azole Derivatives. [Link]

-

Revue Roumaine de Chimie. Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 11. stemcell.com [stemcell.com]

- 12. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 20. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

Application Notes and Protocols for Antimicrobial Screening of (4-nitro-1H-benzimidazol-2-yl)methanol

Introduction: The Imperative for Screening Novel Antimicrobial Candidates

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. In the quest for novel therapeutic agents, heterocyclic compounds, particularly benzimidazole derivatives, have garnered significant attention due to their broad spectrum of biological activities. The compound of interest, (4-nitro-1H-benzimidazol-2-yl)methanol, belongs to this promising class. The presence of a nitro group on the benzimidazole scaffold is of particular interest, as this moiety is often associated with the antimicrobial activity of related compounds. The proposed mechanism of action for many nitro-heterocyclic drugs involves reductive activation by microbial nitroreductases, leading to the generation of cytotoxic radicals that can damage microbial DNA and other critical cellular components. This unique activation pathway suggests a potential for selective toxicity against microbial cells.

These application notes provide a comprehensive suite of protocols for the systematic in vitro evaluation of the antimicrobial properties of (4-nitro-1H-benzimidazol-2-yl)methanol. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind each experimental design.

Part 1: Foundational Screening - Determining Antimicrobial Potency

The initial phase of screening aims to establish the fundamental antimicrobial activity of (4-nitro-1H-benzimidazol-2-yl)methanol. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique and a gold standard for determining the MIC of a novel antimicrobial agent.[1][2][3] This assay provides a precise measure of the compound's potency against a panel of clinically relevant microorganisms.

Scientific Rationale: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The endpoint is the absence of visible growth (turbidity), which directly correlates to the inhibitory concentration of the compound. Adherence to standardized protocols from bodies like CLSI and EUCAST is critical for inter-laboratory comparability of results.[1][4]

Experimental Protocol:

-

Preparation of Test Compound:

-

Prepare a stock solution of (4-nitro-1H-benzimidazol-2-yl)methanol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize solvent effects.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Preparation of Microbial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the serially diluted compound.

-

Include the following controls:

-

Positive Control: Inoculum in broth without the test compound.

-

Negative Control (Sterility Control): Broth only.

-

Solvent Control: Inoculum in broth with the highest concentration of the solvent used.

-

-

Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of (4-nitro-1H-benzimidazol-2-yl)methanol at which there is no visible growth.

-

Data Presentation:

| Microorganism | Gram Stain | MIC of (4-nitro-1H-benzimidazol-2-yl)methanol (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | [Example Data: 8] | 0.5 |

| Escherichia coli ATCC 25922 | Gram-negative | [Example Data: 16] | 0.015 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Example Data: 64] | 0.25 |

| Candida albicans ATCC 90028 | Fungi (Yeast) | [Example Data: 32] | 0.125 |

Note: The data presented above is hypothetical and for illustrative purposes only.

Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative preliminary screening technique to assess the antimicrobial activity of a compound.

Scientific Rationale: This method relies on the diffusion of the test compound from a well through an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the microorganism and the diffusion characteristics of the compound.

Experimental Protocol:

-

Preparation of Inoculum and Agar Plates:

-

Prepare a standardized microbial inoculum as described for the broth microdilution assay.

-

Evenly streak the inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

-

Allow the plates to dry for a few minutes.

-

-

Creation of Wells and Application of Compound:

-

Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.

-

Add a fixed volume (e.g., 50 µL) of a known concentration of the (4-nitro-1H-benzimidazol-2-yl)methanol solution into a designated well.

-

Add a positive control antibiotic and a solvent control to separate wells.

-

-

Incubation and Measurement:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

Part 2: Advanced Screening - Elucidating the Antimicrobial Profile

Beyond determining the initial potency, a comprehensive understanding of the antimicrobial profile of (4-nitro-1H-benzimidazol-2-yl)methanol is crucial. This involves assessing its bactericidal or bacteriostatic nature, its effect over time, and its safety profile.

Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[5][6]

Scientific Rationale: By exposing a bacterial population to different concentrations of the test compound and quantifying the viable cell count at various time points, it is possible to determine whether the compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth). A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL.[5][6]

Experimental Protocol:

-

Preparation:

-

Determine the MIC of (4-nitro-1H-benzimidazol-2-yl)methanol against the test organism beforehand.

-

Prepare a mid-logarithmic phase culture of the test bacteria.

-

-

Experimental Setup:

-

In flasks containing CAMHB, prepare different concentrations of the test compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a growth control flask without the compound.

-

Inoculate each flask with the mid-log phase culture to a starting density of approximately 5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[5]

-

Perform serial 10-fold dilutions in sterile saline.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

-

Incubation and Colony Counting:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the colonies on plates with 30-300 colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each concentration.

-

Data Presentation:

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | [5.7] | [5.7] | [5.7] | [5.7] | [5.7] |

| 2 | [6.5] | [5.5] | [5.2] | [4.8] | [4.1] |

| 4 | [7.8] | [5.3] | [4.5] | [3.9] | [3.0] |

| 8 | [8.9] | [5.1] | [3.8] | [2.9] | [<2.0] |

| 24 | [9.5] | [4.9] | [<2.0] | [<2.0] | [<2.0] |

Note: The data presented above is hypothetical and for illustrative purposes only.

Cytotoxicity Assessment: MTT Assay

It is imperative to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index.[7] The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Scientific Rationale: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Culture:

-